molecular formula C7H3ClKNO4 B14065034 Potassium 2-chloro-4-nitrobenzoate CAS No. 59639-91-7

Potassium 2-chloro-4-nitrobenzoate

Katalognummer: B14065034
CAS-Nummer: 59639-91-7
Molekulargewicht: 239.65 g/mol
InChI-Schlüssel: RFOMKRIDPCCWRA-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium 2-chloro-4-nitrobenzoate is a chemical compound with the molecular formula C7H3ClKNO4. It is the potassium salt of 2-chloro-4-nitrobenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Potassium 2-chloro-4-nitrobenzoate can be synthesized through the neutralization of 2-chloro-4-nitrobenzoic acid with potassium hydroxide. The reaction typically involves dissolving 2-chloro-4-nitrobenzoic acid in a suitable solvent, such as water or ethanol, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred until the reaction is complete, and the product is then isolated by filtration and dried .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified through crystallization or other suitable methods to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium 2-chloro-4-nitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Potassium 2-chloro-4-nitrobenzoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of potassium 2-chloro-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The chlorine atom can also participate in substitution reactions, modifying the activity of enzymes and other proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-4-nitrobenzoic acid: The parent acid of potassium 2-chloro-4-nitrobenzoate.

    2-Chloro-4-fluoro-5-nitrobenzoic acid: A similar compound with a fluorine atom instead of a nitro group.

    2-Chloro-4-aminobenzoic acid: The reduction product of 2-chloro-4-nitrobenzoic acid

Uniqueness

This compound is unique due to its potassium salt form, which enhances its solubility in water and other polar solvents. This property makes it more versatile for use in various chemical reactions and industrial applications compared to its parent acid and other similar compounds .

Eigenschaften

CAS-Nummer

59639-91-7

Molekularformel

C7H3ClKNO4

Molekulargewicht

239.65 g/mol

IUPAC-Name

potassium;2-chloro-4-nitrobenzoate

InChI

InChI=1S/C7H4ClNO4.K/c8-6-3-4(9(12)13)1-2-5(6)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1

InChI-Schlüssel

RFOMKRIDPCCWRA-UHFFFAOYSA-M

Kanonische SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)[O-].[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.